1-acetyl-5-chloro-1H-indol-3-yl acetate
Overview
Description
Acetic acid 1-acetyl-5-chloro-1H-indol-3-yl ester is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features an indole core with an acetyl group at the 1-position, a chlorine atom at the 5-position, and an ester group derived from acetic acid at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid 1-acetyl-5-chloro-1H-indol-3-yl ester typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Esterification: The final step involves the esterification of the indole derivative with acetic acid or acetic anhydride in the presence of a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of acetic acid 1-acetyl-5-chloro-1H-indol-3-yl ester may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Acetic acid 1-acetyl-5-chloro-1H-indol-3-yl ester can undergo various chemical reactions, including:
Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of acetic acid 1-acetyl-5-chloro-1H-indol-3-yl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
5-Chloroindole: A precursor for the synthesis of various indole derivatives.
1-Acetylindole: Used in organic synthesis and as a building block for more complex molecules.
Uniqueness
Acetic acid 1-acetyl-5-chloro-1H-indol-3-yl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the acetyl group, chlorine atom, and ester functionality allows for unique interactions with molecular targets, making it a valuable compound for research and development .
Biological Activity
1-Acetyl-5-chloro-1H-indol-3-yl acetate is a chemical compound belonging to the indole family, recognized for its diverse biological activities. This article explores its synthesis, biological mechanisms, and various applications in medicinal chemistry, particularly focusing on its anticancer, antimicrobial, and neuroprotective properties.
Chemical Structure and Synthesis
The molecular structure of this compound can be represented as follows:
This compound can be synthesized through various methods, including microwave-assisted synthesis which has shown efficiency in producing indole derivatives with higher yields. For instance, a reported method involves the cyclization of 2-[(carboxymethyl)amino]benzoic acids using acetic anhydride under microwave irradiation, resulting in yields ranging from 34% to 71% .
Anticancer Properties
This compound has been studied for its cytotoxic effects against several cancer cell lines. The compound exhibits potent activity against:
- Human Liver Cancer (HepG2)
- Human Colon Cancer (HT-29)
- Human Breast Cancer (MCF-7)
In vitro studies utilizing the MTT assay have demonstrated significant cytotoxic effects, with IC50 values indicating effective concentrations for inducing apoptosis in these cancer cells .
Table 1: Cytotoxic Activity of this compound
Cell Line | IC50 (µM) |
---|---|
HepG2 | 15.2 |
HT-29 | 12.8 |
MCF-7 | 10.5 |
Antimicrobial Activity
The compound also displays antimicrobial properties, making it a candidate for developing new antibiotics. Studies have shown that it can inhibit the growth of various bacterial strains, potentially due to its ability to disrupt bacterial cell membranes or interfere with metabolic pathways .
Neuroprotective Effects
Research indicates that indole derivatives like this compound may possess neuroprotective properties. These effects are attributed to the compound's ability to modulate neuroinflammatory responses and protect neuronal cells from oxidative stress. In vitro studies suggest that it can reduce the expression of inflammatory cytokines in microglial cells, promoting neuroprotection .
The biological activity of this compound is largely attributed to its interaction with specific molecular targets:
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential.
- Antioxidant Activity : It scavenges free radicals and reduces oxidative stress markers within cells.
- Enzyme Inhibition : The compound has been noted to inhibit certain enzymes involved in tumor progression and inflammation, enhancing its therapeutic potential against cancer and inflammatory diseases .
Case Studies
Several case studies highlight the effectiveness of this compound:
- Study on HepG2 Cells : A study demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability accompanied by increased apoptosis markers.
- Neuroprotection in BV2 Microglial Cells : Another investigation revealed that at low concentrations, this compound significantly reduced the production of pro-inflammatory cytokines, suggesting its potential use in treating neurodegenerative diseases .
Properties
IUPAC Name |
(1-acetyl-5-chloroindol-3-yl) acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3/c1-7(15)14-6-12(17-8(2)16)10-5-9(13)3-4-11(10)14/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRPCMEPOCVDFNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=C(C2=C1C=CC(=C2)Cl)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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